1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the 3-chloropropanoyl group in this compound introduces unique chemical properties that make it valuable for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents. The crude product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The tetrahydroquinoline ring can be oxidized to quinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted propanoyl derivatives.
Reduction: Formation of 1-(3-hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline.
Oxidation: Formation of 1-(3-chloropropanoyl)quinoline.
Scientific Research Applications
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agrochemicals: The compound is used in the synthesis of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways. The presence of the 3-chloropropanoyl group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1-(3-Chloropropanoyl)quinoline: Similar structure but lacks the tetrahydroquinoline ring, resulting in different chemical properties and reactivity.
3-Chloropropionyl chloride: A precursor used in the synthesis of this compound, with different reactivity due to the absence of the quinoline ring.
1-(3-Hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its combination of the quinoline ring and the 3-chloropropanoyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVQWRFSPZHGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979736 |
Source
|
Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91494-44-9, 6351-45-7 |
Source
|
Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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